molecular formula C13H11N3O4 B1682176 (S)-Pomalidomide CAS No. 202271-89-4

(S)-Pomalidomide

カタログ番号: B1682176
CAS番号: 202271-89-4
分子量: 273.24 g/mol
InChIキー: UVSMNLNDYGZFPF-QMMMGPOBSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(S)-Pomalidomide is a stereoisomer of the third-generation immunomodulatory drug (IMiD) Pomalidomide. With a molecular formula of C13H11N3O4 , it is a key compound for scientific investigation in oncology and immunology. Its primary research value lies in the study of relapsed and refractory multiple myeloma, a plasma cell malignancy . The compound's core mechanism of action is the targeted binding to the protein cereblon, a component of the CRL4 E3 ubiquitin ligase complex . This binding event promotes the ubiquitination and subsequent degradation of specific transcription factors, Ikaros (IKZF1) and Aiolos (IKZF3) . The degradation of these repressors leads to direct antiproliferative effects on cancer cells and, crucially, modulates the immune system. Research indicates this immunomodulation includes enhancing T-cell activation and interferon-gamma production, as well as boosting the tumor-killing activity of natural killer (NK) cells . Studies show that Pomalidomide treatment can influence the T-cell repertoire, particularly leading to notable expansions in the CD4+ subpopulation, which is speculated to be involved in antitumor immunity . Beyond hematological cancers, early-stage research explores its potential to inhibit Nuclear Factor-kappa B (NF-κB) activation, a pathway implicated in chemoresistance, suggesting a possible role in sensitizing solid tumors to existing chemotherapeutics . Furthermore, biophysical studies are exploring its interaction with DNA, which may shed light on additional mechanisms and repurposing opportunities . This product is intended for research purposes in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not for diagnostic, therapeutic, or any other human or veterinary use.

特性

IUPAC Name

4-amino-2-[(3S)-2,6-dioxopiperidin-3-yl]isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O4/c14-7-3-1-2-6-10(7)13(20)16(12(6)19)8-4-5-9(17)15-11(8)18/h1-3,8H,4-5,14H2,(H,15,17,18)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVSMNLNDYGZFPF-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)NC(=O)[C@H]1N2C(=O)C3=C(C2=O)C(=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

202271-89-4
Record name Pomalidomide, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0202271894
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name POMALIDOMIDE, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2EE4M42K6G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

準備方法

General Synthetic Approaches for Racemic Pomalidomide

Before discussing stereoselective methods, it's essential to understand the established synthetic pathways for racemic pomalidomide, which serve as the foundation for (S)-pomalidomide preparation.

Nitrophthalic Acid Coupling Method

This widely employed two-step approach involves:

a) Reacting nitrophthalic acid with 3-amino-piperidine-2,6-dione (or its salt) in the presence of a coupling agent and suitable solvent to obtain 3-(3-nitrophthalimido)-piperidine-2,6-dione.

b) Reducing 3-(3-nitrophthalimido)-piperidine-2,6-dione using a catalyst to obtain pomalidomide.

The coupling reaction typically proceeds at temperatures ranging from 25°C to 80°C for approximately 5-18 hours. Table 1 summarizes the coupling agents and solvents commonly employed in this synthesis method.

Table 1: Coupling Agents and Solvents for Pomalidomide Synthesis

Coupling Agents Solvents
1,1-carbonyldiimadazole (CDI) Acetonitrile
Dicyclohexylcarbodiimide (DCC) N,N-dimethylformamide (DMF)
Diisopropylcarbodiimide Dimethylacetamide
2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) Tetrahydrofuran (THF)
Dimethylaminopyridine (DMAP) 1,4-dioxane
1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) Propionitrile

For the reduction step, various catalysts and reducing agents have been reported, as summarized in Table 2.

Table 2: Reduction Methods for Nitro Intermediates in Pomalidomide Synthesis

Catalyst/Reducing Agent Solvent Conditions Reported Yield
Palladium on carbon (Pd/C) DMF H₂ gas, ambient temperature and pressure ~90%
Raney nickel Various Varies by protocol Not specified
Iron-hydrochloric acid Acidic aqueous medium Ambient to elevated temperatures Not specified
Zinc-acetic acid Acetic acid Ambient temperature Not specified
Zinc ammonium chloride Aqueous/organic Varies Not specified
Sodium dithionite Aqueous/organic Varies Not specified

A representative procedure described in the literature details adding 10% Pd/C (0.5 g or 5% w/w of substrate) to a stirred solution of 3-nitrophthalidomide (10 g or 0.033 mole) in N,N-dimethyl formamide (100 ml) maintained under nitrogen. Hydrogen gas is bubbled through the reaction mixture at atmospheric pressure, with progress monitored by TLC. After completion, the catalyst is removed by filtration through a celite bed, and the filtrate is concentrated under reduced pressure at 60-65°C. The solution is then cooled to ambient temperature, methanol (50 ml) is added while stirring, and the resulting solid is filtered, washed with methanol, and dried to obtain pomalidomide with approximately 90% yield and >99.0% HPLC purity.

Alternative Synthetic Routes

Several other approaches for pomalidomide synthesis have been documented:

4-Nitrothalidomide Intermediate Method

This approach utilizes 4-nitrothalidomide as a key intermediate:

a) Condensation of an appropriate starting material with the glutarimide ring to form 4-nitrothalidomide.
b) Reduction of 4-nitrothalidomide to pomalidomide.

This method has reported an overall yield of 94% when using Pd/C-catalyzed hydrogenation, making it significantly more efficient than using iron-ammonium chloride or Pd/C with ammonium formate as reducing agents.

3-Nitrophthalimide Pathway

Another route begins with 3-nitrophthalimide:

a) 3-nitrophthalimide is reacted with glutamine via amination to yield an intermediate.
b) This intermediate is reduced.
c) The product is cyclized under CDI-mediated conditions to yield pomalidomide.

While described as "efficient, practical and environmentally friendly," this approach results in lower yields primarily due to poor reduction conversion efficiency.

Self-Cyclization Approach

A process described in a Chinese patent employs a self-cyclization reaction:

a) A compound of formula IV is dissolved in solvent without catalysts.
b) The mixture undergoes self-cyclization.
c) Upon cooling, solid pomalidomide precipitates and is collected.

Preferred solvents include methanol, ethanol, n-propanol, isopropanol, ethyl acetate, acetone, tetrahydrofuran, acetonitrile, or toluene, with solvent-to-compound ratios of 15-200 mL/g.

Approaches for Obtaining this compound

Challenges in Stereoselective Synthesis

The development of stereoselective synthetic routes to this compound faces significant challenges due to the molecule's tendency to undergo racemization. Studies have demonstrated that pomalidomide enantiomers readily racemize in vitro. Animal studies revealed that following repeated dosing, the exposure (AUC) ratio of S-enantiomer/R-enantiomer ranged from 0.43 to 0.57 in rats and 0.73 to 1.07 in monkeys.

This racemization tendency mirrors that of the parent compound thalidomide, which undergoes in vivo racemization, converting the (R)-enantiomer to the (S)-enantiomer. This behavior significantly complicates efforts to maintain enantiomeric purity through conventional asymmetric synthesis approaches.

Chiral Separation Methods

Given the challenges of stereoselective synthesis, separation techniques represent the most practical approach for obtaining pure this compound:

Capillary Electrophoresis with Cyclodextrins

A validated method for separating pomalidomide enantiomers employs capillary zone electrophoresis using carboxymethyl-β-cyclodextrin (CM-β-CD) as a chiral selector. The development of this method involved:

a) Screening seven different chargeable cyclodextrin derivatives as complexing agents and chiral selectors.
b) Evaluating the stability of pomalidomide-CD inclusion complexes and their enantiodiscriminating capacities.
c) Systematically optimizing factors influencing enantiomeric separation using an orthogonal experimental design.

This approach, while primarily analytical, provides the foundation for scaling up to preparative separations of the enantiomers.

Purification Techniques for this compound

Once this compound is obtained either through separation from racemic mixtures or any stereoselective approach, purification steps ensure high enantiomeric and chemical purity:

Recrystallization Methods

A highly effective purification method for pomalidomide described in the literature can be adapted for this compound:

a) Dissolving crude pomalidomide (10 g) in dimethylsulfoxide (40 ml) by heating at 60-65°C.
b) Cooling to 25-30°C and adding acetone (40 ml) while stirring.
c) After 30 minutes of stirring, adding methanol (40 ml) slowly while maintaining 25-30°C.
d) Continuing stirring for 1-2 hours.
e) Filtering the solid, washing with a methanol-acetone mixture (1:1 v/v, 10 ml), and drying.
f) Final vacuum drying at 55-60°C until constant weight.

This procedure yields pomalidomide with greater than 99.7% HPLC purity, with all known individual chemical impurities present at quantities less than 0.10%.

An alternative method involves cold filtration of the crystalline product, washing with 100 cm³ of acetone, and vacuum drying at 50°C until constant weight.

Analytical Quality Control Methods

Several analytical methods have been developed for assessing the purity of pomalidomide, which can be applied to the (S)-enantiomer:

High-Performance Thin-Layer Chromatography (HPTLC)

Recent research has explored both conventional and eco-friendly HPTLC methods for pomalidomide quantification:

a) Normal-phase HPTLC (NP-HPTLC) using silica gel 60 NP-18F254S plates and chloroform–methanol (90:10 v/v) as the mobile phase.
b) Reversed-phase HPTLC (RP-HPTLC) using silica gel 60 RP-18F254S plates and ethanol–water (75:25 v/v) as the mobile phase.

The RP-HPTLC method demonstrated superior performance in terms of sensitivity, accuracy, precision, and robustness, with an AGREE greenness score of 0.82 compared to 0.44 for the conventional method.

Stability-Indicating Analytical Methods

Both NP-HPTLC and RP-HPTLC methods have demonstrated stability-indicating features, capable of identifying pomalidomide in the presence of its degradation products. These methods showed linearity in the 50–600 and 20–1000 ng/band ranges, respectively.

Manufacturing Considerations and Process Chemistry

Process Optimization Considerations

The development of an optimal process for this compound production would involve:

a) Risk assessment and design of experiment (DOE) studies to gain process understanding.
b) Careful control of stereochemistry during synthesis or separation.
c) Implementation of appropriate in-process controls.
d) Validation of the reproducibility of stereochemical outcomes.

Quality Specifications

Batch analysis data for commercial-scale production of pomalidomide demonstrates the importance of rigorous quality control. Similar specifications would apply to this compound, with additional requirements for enantiomeric purity.

Table 4: Quality Control Parameters for Pomalidomide Production

Parameter Specification Analytical Method
Chemical purity >99.0% HPLC
Enantiomeric purity >98.0% (for single enantiomer) Chiral HPLC or CE
Individual impurities <0.10% each HPLC
Residual solvents ICH limits GC or headspace GC
Heavy metals ICH limits ICP-MS
Polymorphic form Form A XRPD

作用機序

(S)-pomalidomide exerts its effects by binding to the E3 ligase cereblon, which leads to the ubiquitination and degradation of specific proteins such as Ikaros and Aiolos. This results in direct cytotoxic effects on multiple myeloma cells and stimulates immune activity by enhancing T cell and natural killer cell-mediated immunity .

類似化合物との比較

CRBN Binding and Substrate Degradation

  • Pomalidomide : Binds CRBN with higher affinity than lenalidomide (IC50 = 25 nM vs. 150 nM), inducing IKZF1/3 degradation at lower concentrations .
  • Lenalidomide : Less potent CRBN binding but effective in MM via IKZF1/3 degradation.

In MM cell lines, pomalidomide shows 10-fold greater anti-proliferative activity than lenalidomide .

Emerging Compounds and Structural Derivatives

Recent studies identify pomalidomide derivatives with enhanced activity:

  • E14 : Induces GSPT1 degradation, showing anti-proliferative effects in IKZF1/3-independent cell lines .
  • CC-885 : Degrades GSPT1 but with higher toxicity than pomalidomide .

These compounds retain the glutarimide-phthalimide scaffold but modify side chains to broaden substrate specificity .

生物活性

(S)-Pomalidomide, a third-generation immunomodulatory drug (IMiD), has shown significant biological activity, particularly in the treatment of multiple myeloma (MM) and Kaposi's sarcoma (KS). Its mechanism of action involves modulation of the immune system, which enhances anti-tumor responses and alters the tumor microenvironment. This article reviews the biological activity of this compound, including its efficacy, safety, and underlying mechanisms based on diverse sources.

This compound exerts its effects primarily through the following mechanisms:

  • Immune Modulation : It enhances the activity of natural killer (NK) cells and CD8+ T cells while promoting the secretion of pro-inflammatory cytokines such as TNF-α and IL-6 .
  • Targeting CRBN : The compound binds to cereblon (CRBN), leading to the degradation of Ikaros (IKZF1) and Aiolos (IKZF3), transcription factors that are crucial for MM cell survival. This results in reduced expression of IRF4 and MYC, which are essential for tumor growth .
  • Tumor Microenvironment Alteration : Pomalidomide modifies macrophage polarization from M2 to M1, enhancing phagocytic activity against tumor cells .

Multiple Myeloma

Numerous clinical trials have established the efficacy of this compound in patients with relapsed or refractory multiple myeloma:

  • Phase III Trials : The MM-003 trial demonstrated that pomalidomide combined with low-dose dexamethasone significantly improved progression-free survival (PFS) and overall survival (OS) compared to high-dose dexamethasone alone. The median PFS was reported at 4.0 months versus 1.9 months for the control group .
  • Real-world Studies : A retrospective analysis involving 50 patients showed an overall response rate (ORR) of 39.1%, with median PFS and OS at 10.0 and 14.0 months, respectively .
Study TypeORR (%)Median PFS (months)Median OS (months)
MM-003 TrialN/A4.012.7
Real-world Study39.110.014.0

Kaposi's Sarcoma

Pomalidomide has also been studied for its effects on KS:

  • A study indicated that pomalidomide was safe and effective in treating KS in both HIV-positive and negative patients, enhancing NK cell activity and reversing immune suppression caused by KSHV infection .

Safety Profile

This compound is generally well-tolerated; however, it is associated with several adverse events:

  • Hematologic Toxicities : The most common severe side effects include neutropenia (24%), thrombocytopenia (10%), and anemia (8%) .
  • Non-Hematologic Toxicities : Respiratory tract infections and neuropathy were also reported as significant adverse events .

Case Studies

Several case studies have highlighted both the therapeutic potential and risks associated with pomalidomide:

  • A case report documented a patient who developed lung injury after starting pomalidomide therapy, emphasizing the need for careful monitoring during treatment .

Q & A

Q. Tables for Key Findings

ParameterValue/OutcomeSource
RRMM ORR 33% (POM+LoDEX) vs. 18% (POM alone)
Myelofibrosis Anemia Response 23% (POM 2 mg + prednisone)
Brain Penetration 70% of plasma concentration
Immune Activation ↑ BTLA+ T cells, Tim-3+ NK cells

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-Pomalidomide
Reactant of Route 2
Reactant of Route 2
(S)-Pomalidomide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。